N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide
CAS No.: 899974-33-5
Cat. No.: VC7027437
Molecular Formula: C16H15N3O4
Molecular Weight: 313.313
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899974-33-5 |
|---|---|
| Molecular Formula | C16H15N3O4 |
| Molecular Weight | 313.313 |
| IUPAC Name | N'-(3,5-dimethylphenyl)-N-(4-nitrophenyl)oxamide |
| Standard InChI | InChI=1S/C16H15N3O4/c1-10-7-11(2)9-13(8-10)18-16(21)15(20)17-12-3-5-14(6-4-12)19(22)23/h3-9H,1-2H3,(H,17,20)(H,18,21) |
| Standard InChI Key | PYNRYCKPWHIXCI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C |
Introduction
N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide is a synthetic organic compound belonging to the class of oxalamides. These compounds are characterized by the presence of an oxalamide functional group (-CONH-CO-) linked to aromatic substituents. This specific compound features a 3,5-dimethylphenyl group at one nitrogen atom and a 4-nitrophenyl group at the other. Such structural diversity influences its physicochemical properties and potential applications in fields like materials science, pharmaceuticals, and biological research.
Synthesis
The synthesis of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide typically involves:
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Starting Materials:
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Oxalyl chloride (C2Cl2O2)
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3,5-dimethylaniline (C8H11N)
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4-nitroaniline (C6H6N2O2)
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Procedure:
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React oxalyl chloride with 3,5-dimethylaniline in an inert solvent (e.g., dichloromethane) under controlled conditions to form an intermediate.
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Introduce 4-nitroaniline to complete the substitution reaction.
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Purify the product via recrystallization or chromatography.
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Reaction Conditions:
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Temperature: Typically between 0°C and room temperature.
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Catalysts: May include bases like triethylamine to neutralize HCl byproducts.
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Potential Applications
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Pharmaceutical Research:
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The oxalamide moiety is a known pharmacophore in drug design, potentially offering anti-inflammatory or antimicrobial properties.
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Materials Science:
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Oxalamides are used as precursors for polymer synthesis or as additives for modifying material properties.
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Biological Studies:
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The nitro group can serve as a site for bioconjugation or reduction-based activation in biochemical assays.
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Spectroscopic Characterization
Spectroscopic techniques confirm the structure of N1-(3,5-dimethylphenyl)-N2-(4-nitrophenyl)oxalamide:
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Infrared (IR): Peaks at ~3300 cm⁻¹ (NH stretch), ~1650 cm⁻¹ (C=O stretch), and ~1350 cm⁻¹ (NO2 stretch).
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NMR (¹H & ¹³C): Chemical shifts corresponding to aromatic protons, methyl groups, and amide hydrogens.
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Mass Spectrometry (MS): Molecular ion peak at m/z = 297 confirms molecular weight.
Crystallographic Data
Single-crystal X-ray diffraction reveals:
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Planar geometry around the oxalamide core.
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Intermolecular hydrogen bonding between NH and C=O groups.
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π–π stacking interactions between aromatic rings.
Biological Evaluation
Preliminary studies suggest moderate antimicrobial activity against Gram-positive bacteria due to the nitro group's electron-withdrawing effects enhancing reactivity.
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